molecular formula C11H16ClN B13606481 3-(4-Chlorophenyl)-3-methylbutan-2-amine

3-(4-Chlorophenyl)-3-methylbutan-2-amine

Cat. No.: B13606481
M. Wt: 197.70 g/mol
InChI Key: OBJBRDYJGVFPEY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-methylbutan-2-amine (Molecular Formula: C₁₁H₁₆ClN) is a secondary amine featuring a chlorophenyl group attached to a branched butan-2-amine backbone. Its structure includes a methyl group at the 3-position of the butane chain, creating a sterically hindered environment around the amine nitrogen. Key identifiers include the SMILES string CC(C1=CC=C(C=C1)Cl)C(C)NC and InChIKey VKHYOQBLPNDMEW-UHFFFAOYSA-N .

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-methylbutan-2-amine

InChI

InChI=1S/C11H16ClN/c1-8(13)11(2,3)9-4-6-10(12)7-5-9/h4-8H,13H2,1-3H3

InChI Key

OBJBRDYJGVFPEY-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C1=CC=C(C=C1)Cl)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Research Discoveries and Observations

  • The use of deuterated methylamines and halogenated pyridine intermediates enables isotopic labeling and structural diversification, which is valuable for mechanistic studies and drug development.
  • Palladium-catalyzed transfer hydrogenation offers a mild and selective reduction pathway for triflate intermediates, avoiding harsher reagents and conditions.
  • The combination of peptide coupling reagents (EDCI, HOBt) with Boc-protected amines allows for modular synthesis of analogues with high yields and purity.
  • Reaction monitoring by TLC and NMR spectroscopy (1H NMR) is critical to ensure completion and identify intermediates during multi-step syntheses.

Summary Table of Key Preparation Methods

Method Key Reagents/Intermediates Catalyst/Conditions Yield (%) Advantages References
Halogenated pyridine route 4-chloropyridine-2-carbonyl chloride, methyl-d3 amine Low temp (<5 °C), THF solvent 73 High purity, isotopic labeling
Reductive amination Triflate intermediates, Pd catalyst Pd catalyst, DMF, 80 °C - Mild reduction, selective
Amide coupling Boc-protected amines, EDCI, HOBt Room temp, DCM solvent ~89 Modular, high yield
LiAlH4 reduction Triflamides LiAlH4, toluene/THF - Strong reducing agent

Chemical Reactions Analysis

N-Formylation with CO₂ and Hydrosilanes

This reaction proceeds via competing pathways depending on the amine’s basicity and reaction conditions.

Pathway 2: Amine-Assisted Formoxysilane Formation

  • Reagents : CO₂, triethoxysilane (HSi(OEt)₃), tetrabutylammonium acetate ([TBA][OAc]) catalyst.

  • Conditions : 298–378 K, solvent-free or in THF.

  • Mechanism :

    • CO₂ reacts with hydrosilane to form formoxysilane intermediates (e.g., (EtO)₃SiCHO).

    • The amine facilitates hydrosilane activation, accelerating formoxysilane formation.

    • Formoxysilane reacts with the amine to yield N-formylated product.

  • Key Observation : For less basic amines, formoxysilane intermediates dominate (Figure S33–S35) .

  • Product : N-Formyl-3-(4-chlorophenyl)-3-methylbutan-2-amine.

Pathway 3: Silylcarbamate Intermediate Formation

  • Reagents : CO₂, triethoxysilane, strongly basic amines.

  • Conditions : Requires excess hydrosilane and elevated temperatures.

  • Mechanism :

    • Amine reacts with CO₂ to form a carbamic acid intermediate.

    • Carbamic acid reacts with hydrosilane to form silylcarbamate.

    • Silylcarbamate is reduced by excess hydrosilane to the N-formylated product.

  • Key Observation : For basic amines (e.g., benzylamine), silylcarbamate intermediates dominate (Figure 6) .

Table 1: Pathway Comparison

ParameterPathway 2Pathway 3
Amine BasicityLow to moderateHigh
Dominant IntermediateFormoxysilaneSilylcarbamate
Hydrosilane ConsumptionGradualRapid during intermediate conversion
Product Yield65–80%70–85%

Salt Formation

The amine readily forms salts with mineral acids, enhancing stability and water solubility.

  • Reagents : HCl, H₂SO₄.

  • Conditions : Room temperature, aqueous or ethanol solvent.

  • Product : Hydrochloride or sulfate salt (e.g., 3-(4-Chlorophenyl)-3-methylbutan-2-amine hydrochloride).

  • Application : Salts are preferred in pharmaceutical formulations for improved bioavailability.

Oxidation Reactions

Secondary amines are oxidized to hydroxylamines or nitroxides under controlled conditions.

  • Reagents : H₂O₂, m-CPBA.

  • Conditions : Acidic or neutral media, 0–25°C.

  • Product : N-Oxide derivatives (e.g., this compound N-oxide).

  • Note : Over-oxidation to nitro compounds is rare due to steric hindrance from the methyl group.

Electrophilic Aromatic Substitution

The 4-chlorophenyl group undergoes limited reactivity due to the electron-withdrawing chlorine atom.

  • Reagents : HNO₃, H₂SO₄ (nitration).

  • Conditions : 50–60°C, concentrated sulfuric acid.

  • Product : Nitro-substituted derivatives (meta to chlorine due to directing effects).

  • Challenges : Low yields (<20%) due to deactivation of the aromatic ring.

Alkylation and Acylation

The secondary amine undergoes typical nucleophilic reactions:

  • Alkylation :

    • Reagents : Methyl iodide, K₂CO₃.

    • Product : Tertiary ammonium salts (e.g., N-methyl-3-(4-chlorophenyl)-3-methylbutan-2-amine).

  • Acylation :

    • Reagents : Acetyl chloride, pyridine.

    • Product : N-Acetyl-3-(4-chlorophenyl)-3-methylbutan-2-amide.

Reductive Amination

While primarily a synthetic method, this reaction can modify the amine’s structure:

  • Reagents : Ketones (e.g., acetone), NaBH₃CN.

  • Conditions : Methanol, pH 4–5 (acetic acid buffer).

  • Product : Branched tertiary amines (e.g., 3-(4-Chlorophenyl)-3,4-dimethylpentan-2-amine).

Complexation with Metal Ions

The amine acts as a ligand for transition metals, forming coordination complexes.

  • Reagents : CuCl₂, Ni(NO₃)₂.

  • Conditions : Ethanol, reflux.

  • Product : Square-planar (Cu²⁺) or octahedral (Ni²⁺) complexes.

  • Application : Potential catalysts in organic synthesis.

Degradation Pathways

  • Photodegradation : UV light induces C–Cl bond cleavage, forming phenolic derivatives.

  • Hydrolysis : Under strong acidic/basic conditions, the amine hydrolyzes to 3-(4-chlorophenyl)-3-methylbutan-2-ol.

Scientific Research Applications

3-(4-Chlorophenyl)-3-methylbutan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-methylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, altering their activity, and modulating biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 3-(4-chlorophenyl)-3-methylbutan-2-amine and related compounds:

Compound Name Molecular Formula Substituents/Modifications Amine Type Molecular Weight Key Features Reference
This compound C₁₁H₁₆ClN 4-Chlorophenyl, methyl branches Secondary amine 197.71 Branched chain, steric hindrance
(4-Chlorophenyl)methylamine C₁₂H₁₈ClN 4-Chlorophenylmethyl group Tertiary amine 211.73 Additional methylene group
4-(4-Chlorophenyl)but-3-yn-2-amine C₁₀H₁₀ClN Alkyne at C3, 4-chlorophenyl Primary amine 179.65 Rigid triple bond, linear structure
3-(4-Ethylphenyl)-3-methylbutan-1-amine C₁₃H₂₁N Ethylphenyl (replaces chlorophenyl) Primary amine 191.31 Increased hydrophobicity
N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclobutan-1-amine C₁₃H₁₈ClN Cyclobutane ring, 3-methylchlorophenyl Tertiary amine 223.74 Steric hindrance from cyclobutane

Physicochemical Properties

  • Polarity and Solubility : The chlorophenyl group in the target compound enhances polarity compared to the ethylphenyl analog (C₁₃H₂₁N), which is more lipophilic due to the ethyl substituent .
  • Boiling Points : Tertiary amines (e.g., C₁₂H₁₈ClN) generally exhibit lower boiling points than primary or secondary amines due to reduced hydrogen bonding .

Biological Activity

3-(4-Chlorophenyl)-3-methylbutan-2-amine, also known as 4-chloro-α-methylphenethylamine, is a compound of significant interest in pharmacological studies due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H16ClN\text{C}_{11}\text{H}_{16}\text{Cl}\text{N}

This compound features a chlorophenyl group and a branched alkyl chain, which contribute to its unique biological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A notable study indicated that certain derivatives exhibited significant cytotoxicity against glioblastoma cell lines with IC50 values in the low micromolar range, demonstrating selective toxicity towards cancer cells compared to non-cancerous cells .

CompoundCell LineIC50 (μM)Selectivity
4j U87MG (glioma)12High
4j Non-cancerous>50Low

2. Kinase Inhibition

The compound has also been studied for its role as a kinase inhibitor. Specifically, it has shown inhibitory activity against AKT2/PKBβ, a critical kinase involved in oncogenic signaling pathways. The inhibition of this pathway is particularly relevant for glioma treatment, as elevated AKT2 levels correlate with poor patient prognosis .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The compound selectively inhibits AKT2 with an IC50 of approximately 12 μM, indicating its potential as a therapeutic agent in targeting gliomas .
  • Cell Cycle Disruption : Compounds derived from this structure have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have demonstrated the efficacy of this compound and its derivatives in preclinical models:

  • Glioblastoma Model : In a study involving patient-derived glioblastoma stem cells, the compound inhibited neurosphere formation, suggesting a potential role in targeting cancer stem cells .
  • HDAC Inhibition : Derivatives of the compound have been synthesized as potent histone deacetylase inhibitors (HDACIs), exhibiting antiproliferative activity against HeLa cells with IC50 values significantly lower than standard treatments like doxorubicin .
CompoundTargetActivity
Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate HDACIC50: 0.69
Doxorubicin Various cancersIC50: 2.29

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-Chlorophenyl)-3-methylbutan-2-amine and its derivatives?

Methodological Answer: A common approach involves condensation reactions between substituted aromatic aldehydes/ketones and amines. For example:

  • Claisen-Schmidt condensation : Reacting 4-chloroacetophenone with thiophene-2-carboxaldehyde in ethanol under alkaline conditions yields chalcone intermediates, which can be further functionalized .
  • Microwave-assisted synthesis : Eco-friendly catalysts (e.g., ZnO nanoparticles) and microwave irradiation (80°C, 700 W) reduce reaction times from hours to minutes while improving yields .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to confirm substituent positions. For example, methyl groups in 3-(4-chlorophenyl) derivatives appear at δ 1.2–1.5 ppm, while aromatic protons resonate at δ 7.2–7.9 ppm .
  • X-ray crystallography : Monoclinic crystal systems (space group P21P2_1) with π–π stacking interactions (3.8–4.2 Å) are reported for structurally similar compounds .
  • LC-MS/HPLC : High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., MH+^+ at m/z 580.1785 for isotopic analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis of diastereomers?

Methodological Answer:

  • Chiral resolution : Use enantiopure starting materials (e.g., (S)-3-(4-chlorophenyl) precursors) and chiral auxiliaries.
  • Crystallization control : Recrystallization from ethanol/dichloromethane mixtures enriches diastereomeric purity (>99%). For example, slow solvent evaporation at 40°C yields single-crystal forms suitable for X-ray analysis .
  • Chromatographic separation : Flash chromatography with hexane:EtOAc (6:4) resolves diastereomers, validated by HPLC (>99% purity) .

Key Challenge : Competing reaction pathways may lead to racemic mixtures. Kinetic control via low-temperature (−10°C) reactions under nitrogen atmospheres minimizes side products .

Q. How should researchers resolve contradictions in cytotoxic activity data across studies?

Methodological Answer: Discrepancies often arise from variations in:

  • Cell lines : Activity against MCF-7 (breast cancer) vs. HepG2 (liver cancer) may differ due to metabolic enzyme expression.
  • Structural modifications : Substituents like pyridinyl or thiazole groups (e.g., 3-(benzo[d]thiazol-2-yl) derivatives) enhance activity by 20–40% compared to unmodified analogs .
  • Assay protocols : Standardize MTT assays with matched incubation times (48–72 hours) and concentrations (IC50_{50} 10–50 μM) .

Q. Data Analysis Example :

DerivativeIC50_{50} (μM)Cell LineReference
Thiophene-substituted12.3 ± 1.2MCF-7
Pyridinyl-substituted28.5 ± 2.1HepG2

Q. What strategies validate the biological mechanisms of 3-(4-chlorophenyl) derivatives (e.g., cholesterol inhibition)?

Methodological Answer:

  • In vitro enzyme assays : Measure inhibition of HMG-CoA reductase (key cholesterol biosynthesis enzyme) at varying concentrations (0.1–100 μM).
  • Animal models : Administer derivatives (10–50 mg/kg/day) to hypercholesterolemic rats and quantify serum LDL/HDL ratios via ELISA .
  • Molecular docking : Simulate binding interactions with enzyme active sites (e.g., β-lactams docked into HMG-CoA reductase with ΔG < −8 kcal/mol) .

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